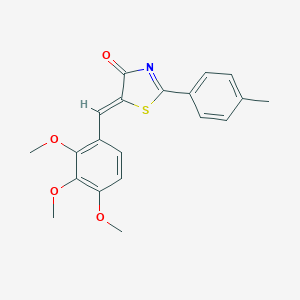
2-(4-methylphenyl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of p-tolylthioamide with 2,3,4-trimethoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylphenyl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-p-tolyl-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one
- 2-p-tolyl-5-(2,3,4-trimethoxybenzylidene)thiazole
Uniqueness
2-(4-methylphenyl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific structural features, such as the presence of both p-tolyl and trimethoxybenzylidene groups
Propiedades
Fórmula molecular |
C20H19NO4S |
|---|---|
Peso molecular |
369.4g/mol |
Nombre IUPAC |
(5Z)-2-(4-methylphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H19NO4S/c1-12-5-7-13(8-6-12)20-21-19(22)16(26-20)11-14-9-10-15(23-2)18(25-4)17(14)24-3/h5-11H,1-4H3/b16-11- |
Clave InChI |
AIEJJDMHTCBYGT-WJDWOHSUSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)S2 |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/S2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


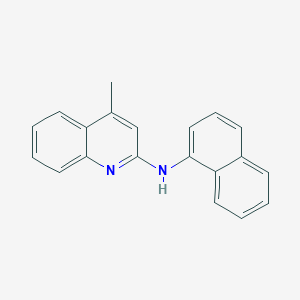
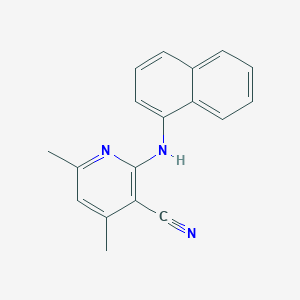
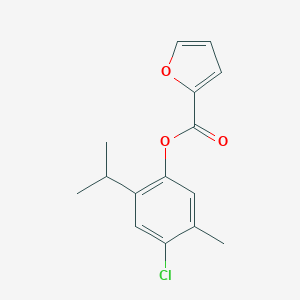
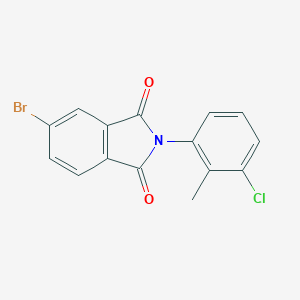
![N-(2-chloropyridin-3-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447605.png)
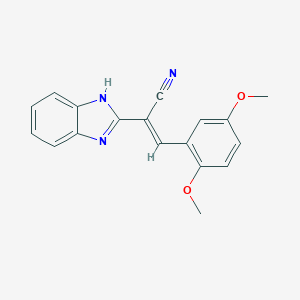
![5-(4-fluorophenyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447608.png)
![4-{[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447611.png)
![5-Acetyl-9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447612.png)
![N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B447614.png)
![ethyl 2-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447616.png)
![4-[(cyclopropylimino)methyl]-2-{4-nitrophenyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447617.png)
![1-(4-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B447618.png)
![3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B447619.png)
